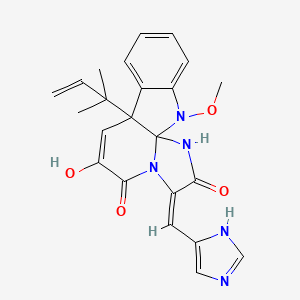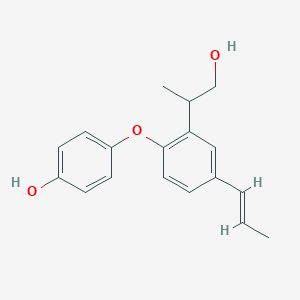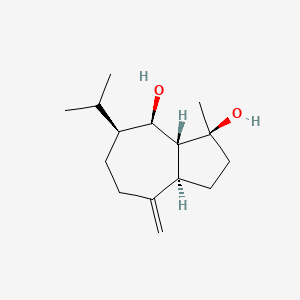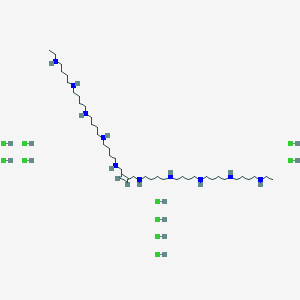
Choline chloride C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline chloride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The “C-11” designation refers to the carbon-11 isotope, a radioactive form of carbon used as a tracer in medical imaging. This compound is particularly significant in detecting and monitoring cancer, especially prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Choline chloride C-11 is synthesized by radiolabeling choline with carbon-11. The process involves the methylation of dimethylethanolamine with carbon-11 labeled methyl iodide. The reaction typically occurs in a specialized synthesis module designed for handling radioactive materials. The reaction conditions include a controlled environment to ensure the safe handling of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce carbon-11. The carbon-11 is then incorporated into choline through a series of chemical reactions. The entire process is conducted under stringent safety protocols to manage the radioactive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Choline chloride C-11 undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine.
Substitution: The hydroxyl group in choline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Betaine is a major product formed from the oxidation of choline.
Substitution: Various substituted choline derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Choline chloride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and chemical reactions.
Biology: Helps in understanding cellular processes and membrane synthesis.
Medicine: Primarily used in PET imaging to detect and monitor cancer, particularly prostate cancer. .
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Wirkmechanismus
Choline chloride C-11 works by being incorporated into phosphatidylcholine, a major component of cell membranes. Cancer cells, which have higher rates of cell membrane synthesis, take up more this compound compared to normal cells. This increased uptake allows for the visualization of tumors during PET imaging. The compound is phosphorylated by choline kinase into phosphorylcholine, which gets trapped inside the cell, making it an effective marker for cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Fluorine-18 Fluorodeoxyglucose (FDG): Another radiolabeled compound used in PET imaging.
Carbon-11 Methionine: Used in PET imaging for brain tumors and other cancers.
Comparison:
Choline chloride C-11 vs. Fluorine-18 Fluorodeoxyglucose: this compound is more effective in detecting prostate cancer recurrence due to its higher uptake in cancer cells.
This compound vs. Carbon-11 Methionine: Both compounds are used in cancer imaging, but this compound is preferred for prostate cancer due to its specific uptake in prostate cancer cells.
This compound stands out due to its specific uptake in cancer cells, making it a valuable tool in the early detection and monitoring of cancer.
Eigenschaften
| Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. | |
CAS-Nummer |
87591-54-6 |
Molekularformel |
C5H14ClNO |
Molekulargewicht |
138.62 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |
InChI-Schlüssel |
SGMZJAMFUVOLNK-ULWFUOSBSA-M |
SMILES |
C[N+](C)(C)CCO.[Cl-] |
Isomerische SMILES |
C[N+](C)([11CH3])CCO.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCO.[Cl-] |
| 87591-54-6 | |
Löslichkeit |
Soluble |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)


![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)



